N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that belongs to the oxalamide family This compound is characterized by the presence of bifuran and phenylethyl groups attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is environmentally friendly as it generates hydrogen gas as the sole byproduct. Another conventional method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with the desired amines .
Industrial Production Methods
Industrial production of oxalamides, including N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide, often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bifuran and phenylethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a ligand in copper-catalyzed coupling reactions of aryl halides and nitrogen heterocycles.
Biology: Investigated for its potential as a nucleating agent in the crystallization of polymers.
Medicine: Explored for its antiviral activity, particularly in targeting the CD4-binding site of HIV-1.
Industry: Utilized in the production of biodegradable polymers and as a flavoring agent in food processing.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. In copper-catalyzed coupling reactions, it acts as a ligand, facilitating the formation of the active catalytic species. In biological systems, it may interact with viral proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-phenylethyl)oxalamide: Similar in structure but lacks the bifuran moiety.
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Contains furan groups but differs in the substitution pattern.
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of both bifuran and phenylethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOTQUYZQMAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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